molecular formula C8H4INO3 B047594 7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 115081-94-2

7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B047594
M. Wt: 289.03 g/mol
InChI Key: AMFXDGWSUCLGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth.

Biochemical And Physiological Effects

7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of using 7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potentially useful tool for studying cancer biology. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione. One area of interest is its potential use as a fluorescent probe in biological imaging. Another area of interest is its potential use in combination with other anti-cancer agents to improve treatment outcomes. Further research is also needed to fully understand its mechanism of action and to identify any potential side effects or limitations.

Scientific Research Applications

7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione has been the subject of scientific research due to its potential applications in various fields. In the medical field, it has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

CAS RN

115081-94-2

Product Name

7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione

Molecular Formula

C8H4INO3

Molecular Weight

289.03 g/mol

IUPAC Name

7-iodo-1H-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C8H4INO3/c9-4-1-2-5-6(3-4)10-8(12)13-7(5)11/h1-3H,(H,10,12)

InChI Key

AMFXDGWSUCLGET-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1I)NC(=O)OC2=O

Canonical SMILES

C1=CC2=C(C=C1I)NC(=O)OC2=O

synonyms

7-IODO-1H-BENZO[D][1,3]OXAZINE-2,4-DIONE

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred warm (80° C.) solution of 6-iodo-1H-indole-2,3-dione (3.0 g, 11 mM) in acetic acid (10 mL) and acetic anhydride (10 mL) was added in small portions chromium trioxide (1.83 g, 18.3 mM) while maintaining the temperature of the reaction mixture at 80°-90° C. The reaction mixture was then heated at 80° C. for 10 min, cooled and poured into water. The resulting mixture was filtered and the collected solids dried to provide the title compound as a yellow solid (2.6 g, 81.8%); MS(CI): 290 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.83 g
Type
catalyst
Reaction Step Three
Yield
81.8%

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